molecular formula C5H10ClNO4S B6225867 methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride CAS No. 2770359-63-0

methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride

Cat. No.: B6225867
CAS No.: 2770359-63-0
M. Wt: 215.66 g/mol
InChI Key: UHKILGUVJKPMKM-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl It is a derivative of thietane, featuring an amino group and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate starting material, such as methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature, pressure, and pH levels, to ensure the formation of the desired product.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The process may also include continuous monitoring and optimization to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride can be used to study enzyme mechanisms and protein interactions. It may also be employed in the development of bioactive compounds.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Methyl 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride

  • 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride

  • rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride

Uniqueness: Methyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate hydrochloride is unique in its structure and functional groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

2770359-63-0

Molecular Formula

C5H10ClNO4S

Molecular Weight

215.66 g/mol

IUPAC Name

methyl 3-amino-1,1-dioxothietane-3-carboxylate;hydrochloride

InChI

InChI=1S/C5H9NO4S.ClH/c1-10-4(7)5(6)2-11(8,9)3-5;/h2-3,6H2,1H3;1H

InChI Key

UHKILGUVJKPMKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CS(=O)(=O)C1)N.Cl

Purity

95

Origin of Product

United States

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